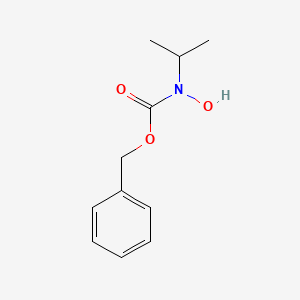

Benzyl hydroxy(isopropyl)carbamate

CAS No.:

Cat. No.: VC20367326

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO3 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | benzyl N-hydroxy-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C11H15NO3/c1-9(2)12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 |

| Standard InChI Key | MUFJZECCPUBLQN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C(=O)OCC1=CC=CC=C1)O |

Introduction

Structural Characteristics and Nomenclature

The molecular structure of benzyl hydroxy(isopropyl)carbamate comprises three key components:

-

Benzyl group: A phenylmethyl moiety () that enhances lipophilicity and influences binding interactions in biological systems .

-

Hydroxy(isopropyl) group: A branched alkyl chain () introducing steric effects and hydrogen-bonding capabilities.

-

Carbamate backbone: A O(CO)NH linkage that serves as a hydrolytically stable surrogate for ester or amide groups in drug design .

The IUPAC name for this compound is benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, with a molecular formula of and a molecular weight of 223.27 g/mol.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of benzyl hydroxy(isopropyl)carbamate is documented, analogous carbamates are typically synthesized via:

-

Reaction of benzyl chloroformate with amines: For example, benzyl carbamate (CAS 621-84-1) is produced by treating benzyl chloroformate with ammonia .

-

Urea-alcohol condensation: A high-yield (99%) method involves heating urea with benzyl alcohol at 110°C for 10 hours using an alumina-supported nickel oxide-bismuth oxide catalyst .

Adapting these methods, benzyl hydroxy(isopropyl)carbamate could be synthesized by reacting benzyl chloroformate with 1-amino-2-methyl-2-propanol under controlled conditions.

Physicochemical Properties

Based on structurally similar compounds :

| Property | Value/Description |

|---|---|

| Melting point | 80–90°C (estimated) |

| Boiling point | 270–280°C (extrapolated) |

| Density | 1.15–1.25 g/cm³ |

| Solubility | Slightly soluble in water (≤5 g/L), soluble in chloroform and methanol |

| pKa | 13.4–14.0 (carbamate NH) |

Stability and Metabolic Considerations

Hydrolytic Stability

The carbamate group in benzyl derivatives resists enzymatic hydrolysis better than esters or amides, as evidenced by:

-

In vitro half-life: >6 hours in human plasma for analogs like benzyl carbamate .

-

pH dependence: Degradation accelerates under alkaline conditions (pH >9) due to hydroxide-mediated cleavage .

Metabolic Pathways

Primary routes of metabolism for benzyl carbamates involve:

-

Hepatic oxidation: Cytochrome P450-mediated hydroxylation of the benzyl ring.

-

Esterase hydrolysis: Cleavage of the carbamate bond to release benzyl alcohol and isopropyl carbamic acid .

Industrial and Pharmaceutical Applications

Peptide Synthesis

Benzyl carbamates serve as amine-protecting groups in solid-phase peptide synthesis. The hydroxy(isopropyl) variant could offer improved steric protection compared to traditional tert-butoxycarbonyl (Boc) groups .

Drug Delivery Systems

The compound’s amphiphilic nature (logP ≈ 2.5) makes it suitable for:

-

Liposomal formulations: Enhancing solubility of hydrophobic anticancer agents.

-

Prodrug design: Masking polar functional groups in antiviral compounds .

Future Research Directions

-

Synthetic optimization: Developing enantioselective routes to access stereoisomers of hydroxy(isopropyl)carbamates.

-

Targeted drug design: Exploiting the compound’s hydrogen-bonding capacity for kinase inhibition in oncology.

-

Ecotoxicology studies: Assessing long-term environmental effects of fluorinated derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume